N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Overview
Description
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with maleic anhydride to yield the desired pyridazine derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-oxo-1H-pyridazine-3-carboxamide
- N-(3-chlorophenyl)-5-oxo-1H-pyridazine-3-carboxamide
- N-(3-chlorophenyl)-6-oxo-1H-pyrimidine-3-carboxamide
Uniqueness
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCNDVZJNWKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331748 | |
Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371144-28-4 | |
Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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